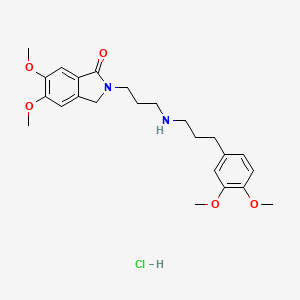

Falipamil hydrochloride

Description

Contextualizing Falipamil (B1672040) Hydrochloride within Calcium Channel Modulator Research

Falipamil, also known as AQ-A 39, is recognized as a calcium channel blocker. medchemexpress.commedchemexpress.com Its mechanism of action involves the modulation of calcium channels, which are integral to numerous physiological processes, including muscle contraction and neurotransmitter release. medchemexpress.comscbt.com Specifically, Falipamil is classified as a non-selective surface membrane Ca2+ channel blocker. nih.gov

The primary effect of Falipamil as a calcium channel modulator is its action as a bradycardic agent, meaning it slows the heart rate. medchemexpress.comncats.io This effect is achieved by reducing the rate of diastolic depolarization and extending the duration of the action potential. medchemexpress.com Research indicates that Falipamil directly acts on the sinus node to produce its antitachycardic effects. targetmol.com In experimental settings, it has been shown to decrease the ventricular rate of the heart. wikipedia.org The compound's interaction with calcium channels is complex, exhibiting frequency- and voltage-dependent blocking of myocardial calcium channels. medchemexpress.com

Falipamil is part of a broader class of drugs that inhibit the influx of calcium ions through cellular membranes. nih.gov This class, known as calcium channel blockers, is diverse and includes several subclasses with distinct properties and therapeutic applications. nih.govscribd.com

Historical Perspective on Specific Bradycardic Agents and Related Compounds

The development of specific bradycardic agents represents a significant area of cardiovascular pharmacology. These agents are designed to lower heart rate, and Falipamil was one of the earlier compounds investigated for this purpose. nih.govu-szeged.hu Its development was undertaken by C.H. Boehringer Sohn AG & Co. KG, although its progression to clinical use was eventually discontinued. ncats.iopatsnap.com

Historically, research into bradycardic agents has explored various mechanisms to achieve heart rate reduction. Falipamil, along with another agent, ULFS 49 Cl (now known as zatebradine), was studied for its effects on heart rate. nih.gov While both were effective in reducing heart rate, they exhibited different electrophysiological profiles. nih.gov For instance, Falipamil was found to increase the QT-interval, a measure of the time it takes for the heart's ventricles to repolarize, whereas zatebradine (B1210436) did not. nih.gov

Falipamil's electrophysiological properties have been described as being similar to Class IA antiarrhythmic agents, which are known to prolong the action potential. nih.gov This distinguishes it from other calcium channel blockers like verapamil (B1683045). nih.gov

Structural Relationship of Falipamil Hydrochloride to Phenylalkylamines and Verapamil Derivatives

This compound's chemical structure places it within the phenylalkylamine class of compounds. nih.govresearchgate.net Phenylalkylamines are a major group of L-type calcium channel blockers characterized by two aromatic rings connected by a flexible chain. nih.govresearchgate.net

Falipamil is specifically identified as a derivative of verapamil. targetmol.comtargetmol.com Verapamil itself is a well-known calcium channel blocker and a derivative of papaverine. sigmaaldrich.comdrugbank.com The structural similarities between Falipamil and verapamil are significant, with both containing two 3,4-dimethoxyphenyl pharmacophores linked by a chain. researchgate.net

However, there are key structural distinctions. While many "classical" phenylalkylamines possess a nitrile group that is important for their activity, Falipamil is an example of an active phenylalkylamine that lacks this group. nih.govresearchgate.net Instead, it has other nucleophilic atoms that occupy a similar position. nih.govmdpi.com This structural variation contributes to its unique electrophysiological profile compared to verapamil. nih.gov Other verapamil derivatives include anipamil, devapamil, gallopamil, and tiapamil. targetmol.comgoogle.comnih.gov

The table below summarizes the classification and key characteristics of Falipamil and related compounds.

| Compound Name | Classification | Key Characteristics |

| Falipamil | Phenylalkylamine, Verapamil derivative, Calcium channel blocker | Bradycardic agent, lacks a nitrile group. medchemexpress.comtargetmol.comnih.gov |

| Verapamil | Phenylalkylamine, Calcium channel blocker | First-generation P-glycoprotein inhibitor, Class IV anti-arrhythmic agent. targetmol.comdrugbank.com |

| Anipamil | Phenylalkylamine, Verapamil derivative | A newly developed verapamil derivative. nih.gov |

| Devapamil | Phenylalkylamine | A verapamil derivative. targetmol.com |

| Gallopamil | Phenylalkylamine, Verapamil derivative | Also known as Methoxyverapamil. targetmol.com |

| Tiapamil | Phenylalkylamine | Lacks a nitrile group. nih.gov |

| Zatebradine | Specific bradycardic agent | Does not affect the QT-interval. nih.gov |

Properties

CAS No. |

60987-07-7 |

|---|---|

Molecular Formula |

C24H33ClN2O5 |

Molecular Weight |

465 g/mol |

IUPAC Name |

2-[3-[3-(3,4-dimethoxyphenyl)propylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one;hydrochloride |

InChI |

InChI=1S/C24H32N2O5.ClH/c1-28-20-9-8-17(13-21(20)29-2)7-5-10-25-11-6-12-26-16-18-14-22(30-3)23(31-4)15-19(18)24(26)27;/h8-9,13-15,25H,5-7,10-12,16H2,1-4H3;1H |

InChI Key |

SSFPIVGEBUWFAZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCCNCCCN2CC3=CC(=C(C=C3C2=O)OC)OC)OC.Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNCCCN2CC3=CC(=C(C=C3C2=O)OC)OC)OC.Cl |

Other CAS No. |

60987-07-7 |

Synonyms |

5,6-dimethoxy-2-(3-((alpha-(3,4-dimethoxy)phenylethyl)methylamino)propyl)phthalimidine AQ-A 39 AQ-A-39 AQ-AH 208 AQ-AH-208 AQA 39 AQA 39Cl falipamil falipamil hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Falipamil Hydrochloride

Established Synthetic Routes for Falipamil (B1672040) Hydrochloride

The synthesis of Falipamil and structurally related N-aminoalkylated isoindolinones has traditionally been approached through several established methods. These routes typically involve the construction of the isoindolinone ring system followed by or preceded by the attachment of the functionalized side chain.

One common strategy involves the reaction of a pre-formed lactone or an ortho-bromobenzoyl ester with a suitably substituted primary amine. thieme-connect.com For Falipamil, this would involve reacting a 5,6-dimethoxy-substituted phthalide (B148349) (lactone) or a corresponding 2-bromo-4,5-dimethoxybenzoyl ester with N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylpropane-1,3-diamine.

Another established approach is based on the reduction of a carbonyl group in a phthalimide (B116566) precursor that is already equipped with the necessary aminoalkyl side chain. thieme-connect.com This method offers a direct route to the isoindolinone structure from a readily available starting material. A variation of this involves using an NH-free phthalimide model, followed by N-alkylation to introduce the side chain after the isoindolinone core has been formed. thieme-connect.com

A conceptually new synthesis of Falipamil has also been developed, which relies on the initial assembly of an isoindolinone template that has a hydroxyalkyl appendage. thieme-connect.comthieme-connect.de This terminal hydroxyl group is then chemically manipulated in subsequent steps to install the final aminoalkyl moiety, providing a versatile route to the target molecule and its analogues. thieme-connect.com This approach is considered advantageous over classical methodologies due to its flexibility for creating diverse structural variations. thieme-connect.com

| Synthetic Strategy | Key Precursors | Description | Reference |

| Amine reaction with Lactone/Ester | 5,6-dimethoxyphthalide or 2-bromo-4,5-dimethoxybenzoyl ester; Functionalized primary amine | A direct condensation reaction to form the N-substituted isoindolinone. | thieme-connect.com |

| Phthalimide Reduction | N-aminoalkyl-substituted 5,6-dimethoxyphthalimide | Reduction of one of the two carbonyl groups of the phthalimide to a methylene (B1212753) group, forming the isoindolinone ring. | thieme-connect.com |

| N-Alkylation of Isoindolinone | 5,6-dimethoxyisoindolinone; Functionalized alkyl halide | Stepwise approach where the core is formed first, followed by attachment of the side chain. | thieme-connect.com |

| Hydroxyalkyl Appendage Route | Isoindolinone with a hydroxyalkyl chain | A versatile method where a terminal hydroxyl group is converted into the required amine functionality in later steps. | thieme-connect.comthieme-connect.de |

Novel Approaches in Isoindolinone Scaffold Synthesis Relevant to Falipamil Hydrochloride

Recent advancements in organic synthesis have provided innovative methods for constructing the isoindolinone scaffold central to Falipamil. One such approach involves a palladium-catalyzed reaction using isonitrile insertion followed by a 1,4-palladium shift, which offers a concise route to key intermediates of Falipamil. google.com This method highlights the power of transition metal-catalyzed C-H bond functionalization in building complex heterocyclic systems from simpler starting materials. google.com

Additionally, multicomponent reaction (MCR)-based strategies have been explored. For instance, a one-pot procedure using a four-component Ugi reaction followed by an intramolecular Diels-Alder/HCl-elimination cascade has been developed to rapidly access the isoindolinone framework in a diversity-oriented fashion. researchgate.net The incorporation of rigid isoindolinone fragments has also been shown to improve the bioactivity of certain cyclic peptides, demonstrating the value of this scaffold in medicinal chemistry. Current time information in Bangalore, IN.

Derivatization and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of a lead compound like Falipamil. rti.org To this end, various analogues have been synthesized. A significant focus has been on creating aza-analogues, where a carbon atom in the benzene (B151609) ring of the isoindolinone core is replaced by a nitrogen atom, forming a pyrrolo[3,4-b]pyridin-5-one structure. researchgate.netprepchem.com

Palladium-Catalyzed C-H Functionalization in this compound Scaffold Construction

Palladium-catalyzed C-H functionalization has become a powerful tool in modern organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-N bonds. researchgate.net This technology is particularly relevant to the synthesis of the Falipamil scaffold. A novel method for accessing the isoindolinone system utilizes isonitrile insertion combined with a 1,4-palladium shift. google.com This reaction is a conceptually new approach to building the bicyclic core of Falipamil and related molecules like lennoxamine (B1248200) and indoprofen. google.com

The general principle of these reactions often involves a directing group on the substrate that binds to the palladium catalyst, positioning it to selectively activate a specific C-H bond. This strategy has been used to functionalize alicyclic amines, which is relevant to the piperidine-like side chain of Falipamil. researchgate.net The development of such reactions provides more efficient and atom-economical routes to complex pharmaceutical targets. google.com

Cascade Processes in the Synthesis of this compound Aza-Analogues

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules like the aza-analogues of Falipamil. targetmol.comprepchem.com A notable example is the one-pot synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, which are considered privileged aza-analogues of the isoindolin-1-one (B1195906) core of Falipamil. thieme-connect.comprepchem.com

| Analogue Type | Cascade Process | Overall Yield | Reference |

| Polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones | Ugi-3CR/aza-Diels-Alder/N-acylation/aromatization | 20-95% | prepchem.com |

| Piperazine-linked pyrrolo[3,4-b]pyridin-5-ones | Ugi-3CR/aza-Diels-Alder/N-acylation/aromatization/SN2 | 33-34% | prepchem.com |

| Falipamil aza-analogues | Ugi-3CR/aza-Diels-Alder/N-acylation/aromatization/SN2 | 30-35% | prepchem.com |

Molecular Mechanisms of Action of Falipamil Hydrochloride

Characterization as a Calcium Channel Antagonist

Falipamil (B1672040) is fundamentally characterized as a calcium channel blocker. medchemexpress.com Structurally related to verapamil (B1683045), it is classified as an antiarrhythmic agent that inhibits the influx of calcium ions. targetmol.comnih.gov This action is central to its therapeutic potential in conditions like ischemic heart disorders. medkoo.com The primary bradycardic effect of Falipamil, which is a reduction in heart rate, stems from its ability to decrease the rate of diastolic depolarization and prolong the duration of the action potential in cardiac cells. medchemexpress.com This foundational mechanism as a calcium channel antagonist underpins its broader electrophysiological profile. targetmol.comwikipedia.org

Differential Interactions with L-type Calcium Channels

Falipamil's interaction with myocardial calcium channels is not uniform; it exhibits a distinct, use-dependent blockade. Research has demonstrated that Falipamil blocks L-type calcium channels in a manner that is both frequency- and voltage-dependent. medchemexpress.com This means its blocking efficacy increases with higher heart rates (frequency-dependence) and is more pronounced at certain membrane potentials (voltage-dependence).

Modulation of Cardiac Pacemaker Current (I(f)) in Preclinical Models

The bradycardic action of Falipamil is also attributed to its influence on the cardiac pacemaker current, known as the "funny" current or I(f). researchgate.netnih.gov This current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of the spontaneous diastolic depolarization in sinoatrial (SA) node cells, and thus controls the heart rate. nih.govnih.gov

Preclinical investigations on intact guinea-pig sinus node preparations revealed that Falipamil reduces the spontaneous electrical discharge rate. nih.gov This finding is consistent with a mechanism involving the inhibition of the I(f) current. Agents that specifically target this current are termed "specific bradycardic agents." nih.gov Studies comparing such agents suggest they share a common mechanism of action that is distinct from that of classical calcium channel blockers like verapamil. nih.gov It is proposed that bradycardic agents like Falipamil block the HCN channel by accessing a binding site within the open channel pore. researchgate.net In comparative preclinical studies, zatebradine (B1210436) was found to be a more potent bradycardic agent than Falipamil, suggesting differences in affinity or efficacy at the HCN channel level. researchgate.net

Influence on Protein Interactions and Receptor Binding Mechanisms

Beyond its well-documented effects on L-type calcium channels and its inferred interaction with HCN channels, the broader protein interaction and receptor binding profile of Falipamil hydrochloride is not extensively detailed in publicly available research. As an isoindolone derivative, its chemical class has been explored for activity at other receptors; for instance, certain isoindolones have been investigated as antagonists for the 5-HT2C serotonin (B10506) receptor. researchgate.net However, specific binding data for Falipamil at these or other receptors are not established.

Detailed proteomic or broad receptor screening studies to identify novel binding partners or off-target interactions for Falipamil are not prominently featured in the literature. Therefore, while its primary mechanism is centered on ion channel modulation, a comprehensive understanding of its influence on other protein-protein interactions or receptor systems remains an area for further investigation. nih.govmdpi.com

Comparative Analysis of Mechanistic Pathways with Verapamil and Other Bradycardic Agents

Although Falipamil is a derivative of verapamil, its mechanistic pathway shows significant divergences. nih.gov Electrophysiological studies conclude that Falipamil's properties are "quite different from those of verapamil" and are more aligned with Class IA antiarrhythmic agents. nih.gov

The primary distinction lies in their relative effects on different ion channels and cardiac tissues. Verapamil's action is predominantly centered on a potent blockade of L-type calcium channels, which slows atrioventricular (AV) conduction and reduces myocardial contractility. wikipedia.orgnih.gov In contrast, Falipamil's bradycardic effect appears to be mediated through a dual mechanism involving both calcium channel antagonism and modulation of the I(f) current, the latter of which is not a primary target for verapamil. nih.govresearchgate.net

A key preclinical study demonstrated this divergence: when Falipamil was added to a preparation already maximally affected by another specific bradycardic agent (STH 2148), no further reduction in sinus rate occurred. nih.gov This suggests they act on the same target, likely the I(f) current. nih.gov However, when verapamil was added to a preparation maximally treated with either Falipamil or STH 2148, a further significant decrease in sinus rate was observed. nih.gov This indicates that verapamil acts through a separate and additional mechanism—its blockade of calcium channels. nih.gov

The following table summarizes the key mechanistic differences based on preclinical and clinical electrophysiological findings.

| Feature | This compound | Verapamil | Other Bradycardic Agents (e.g., Ivabradine, Zatebradine) |

| Primary Target(s) | L-type Ca²⁺ Channels, I(f) (HCN channels) nih.govmedchemexpress.com | L-type Ca²⁺ Channels wikipedia.orgnih.gov | I(f) (HCN channels) researchgate.netresearchgate.net |

| Mechanism | Frequency-dependent Ca²⁺ channel block; likely open-channel block of I(f) nih.govmedchemexpress.com | Use-dependent Ca²⁺ channel block nih.govnih.gov | Use-dependent I(f) channel block researchgate.netresearchgate.net |

| Effect on AV Conduction | Shortens AH interval (anticholinergic effect) nih.gov | Prolongs PR interval (slows AV conduction) nih.gov | Minimal to no effect on AV conduction mdpi.com |

| Vagal Modulation | Direct vagolytic (anticholinergic) effect targetmol.comnih.gov | No significant direct vagolytic effect | No direct vagolytic effect |

| Electrophysiological Class | Resembles Class IA antiarrhythmics nih.gov | Class IV antiarrhythmic nih.gov | "Pure" heart rate-lowering agent |

Investigation of Vagal Modulatory Effects

A significant component of Falipamil's in vivo mechanism of action is its modulatory effect on the vagus nerve. targetmol.com Studies have consistently reported that Falipamil exhibits a direct vagolytic or anticholinergic effect. targetmol.comnih.gov This action counteracts the intrinsic heart rate-slowing effect of the drug, particularly at the atrial level.

In a human electrophysiology study, intravenous Falipamil administration led to a significant shortening of the atrioventricular (AV) conduction time, specifically a reduction in the AH interval. nih.gov This effect is attributed to its anticholinergic properties, as it indicates faster conduction through the AV node, an effect opposite to that of vagal stimulation. nih.gov Similarly, in preclinical studies with conscious dogs, Falipamil was observed to produce an initial dose-dependent increase in atrial rate, a finding explained by its direct vagolytic action. medkoo.com This vagal blocking activity means that the net bradycardic effect of Falipamil is a result of the interplay between its direct sinus node inhibition (via I(f) and Ca²⁺ channel block) and its opposing anticholinergic action. wikipedia.orgnih.gov

Preclinical Pharmacological Investigations: in Vitro Models

Effects of Falipamil (B1672040) Hydrochloride on Isolated Myocardial Preparations

In studies utilizing isolated, blood-perfused dog heart preparations, falipamil demonstrated a selective action on the sinus node. nih.gov When directly injected into the sinus node artery of the isolated atrium, falipamil induced a dose-dependent negative chronotropic (rate-decreasing) effect. nih.gov Interestingly, it also produced a slight and transient positive inotropic (contractility-increasing) response in the atrium. nih.gov This is in contrast to agents like verapamil (B1683045), which typically cause marked negative chronotropic and inotropic responses. nih.gov

Further experiments on isolated guinea-pig atria showed that while beta-blockers like propranolol (B1214883) decreased both isoprenaline-induced increases in rate and contractility, falipamil selectively decreased the atrial rate without affecting contractility. oup.com This highlights a key distinction in its mechanism compared to traditional beta-blockers.

In Vitro Studies of Sinoatrial Nodal Activity Modulation by Falipamil Hydrochloride

Falipamil is recognized as a bradycardic agent, primarily due to its direct action on the sinus node. nih.govtargetmol.com Its bradycardic effect is attributed to a reduction in the rate of diastolic depolarization and a prolongation of the action potential duration. Studies in isolated atrial preparations have confirmed that falipamil's rate-lowering action is distinct from that of calcium channel blockers like verapamil. oup.com For instance, low external calcium concentrations enhanced the bradycardic effect of falipamil, whereas it diminished the effect of verapamil. oup.com Conversely, low sodium and high potassium concentrations decreased falipamil's bradycardic effect. oup.com

The negative chronotropic effect of falipamil was not altered by atropine, indicating it is not mediated by cholinergic receptors. nih.gov However, the effect was slightly but significantly enhanced by propranolol, suggesting that the bradycardia induced by falipamil is partially counteracted by beta-adrenoceptor function. nih.gov

Evaluation of Electrophysiological Parameters in Cardiac Tissue Cultures

Electrophysiological studies have revealed that falipamil possesses properties characteristic of Class IA antiarrhythmic agents, which are notably different from verapamil. nih.gov In a study involving 12 patients, intravenous falipamil significantly prolonged the spontaneous cycle length. nih.gov

A key finding is the significant prolongation of refractoriness in both the right atrium and ventricle following falipamil administration. nih.gov However, no statistically significant effect was observed on the refractory periods of the atrioventricular (AV) node, although a shortening trend was noted. nih.gov This suggests a selective effect on atrial and ventricular tissue over the AV nodal tissue.

| Parameter | Change after Falipamil | Significance |

| Spontaneous Cycle Length | +79 +/- 59 ms | P < 0.001 |

| Atrioventricular Conduction (AH Interval) | -17 +/- 14 ms | P < 0.001 |

| Anterograde Wenckebach Point | +10 +/- 7 beats min-1 | P < 0.06 |

| Right Atrium Refractoriness | Significantly Prolonged | - |

| Right Ventricle Refractoriness | Significantly Prolonged | - |

| AV Node Refractory Period | Trend towards shortening | Not Statistically Significant |

Table based on data from a study on 12 patients receiving intravenous falipamil. nih.gov

Assessment of Action Potential Prolongation in Isolated Cells/Tissues

A defining characteristic of falipamil is its ability to prolong the action potential duration. oup.com This effect is a hallmark of Class III antiarrhythmic activity. oup.com Intracellular recordings of transmembrane action potentials have confirmed this prolongation. oup.com This increase in action potential duration contributes to the observed increase in the QT-interval on an electrocardiogram. oup.com

The prolongation of the action potential is a key mechanism behind falipamil's bradycardic effects. In conscious dogs, falipamil has been shown to prolong the atrial refractory period, which is a direct consequence of the extended action potential duration. wikipedia.org

Cellular Calcium Dynamics under this compound Influence

Falipamil is classified as a calcium channel blocker. targetmol.comwikipedia.org Its mechanism involves the selective inhibition of calcium influx through cellular membranes. nih.gov This action is central to its effects on cardiac electrophysiology. By blocking myocardial calcium channels in a frequency- and voltage-dependent manner, falipamil reduces the entry of calcium into cardiac myocytes.

The modulation of calcium channels by falipamil is distinct from other calcium channel blockers. For example, in isolated atria, falipamil tended to depress the positive chronotropic effects of norepinephrine (B1679862) without affecting the inotropic effects, whereas verapamil significantly depressed the inotropic but not the chronotropic effects of norepinephrine. nih.gov This suggests that the selective attenuation of the norepinephrine-induced chronotropic effect by falipamil is not primarily due to its calcium channel blocking activity. nih.gov The reduction in calcium ion influx is a critical factor in the prolongation of the action potential and the subsequent decrease in heart rate. nursingcecentral.com

Preclinical Pharmacological Investigations: in Vivo Animal Models

Studies on Heart Rate Regulation in Conscious and Anesthetized Animal Models

Falipamil (B1672040) is recognized as a bradycardic agent, primarily acting to decrease heart rate. wikipedia.orgmedchemexpress.com Its effects on heart rate are attributed to a direct action on the sinus node. targetmol.com Studies in conscious dogs have demonstrated that falipamil's impact on heart rate is influenced by the autonomic nervous system. targetmol.com

In conscious dogs, administration of falipamil has been shown to increase the sinus heart rate, whereas in sedated or "stale" dogs, it leads to a decreased heart rate. wikipedia.org This suggests an interaction with the prevailing autonomic tone. The bradycardic effect of falipamil is a result of a reduction in the rate of diastolic depolarization and a prolongation of the action potential duration. medchemexpress.com

Electrophysiological Effects of Falipamil Hydrochloride in Animal Cardiac Conduction Systems

The electrophysiological profile of falipamil reveals complex interactions with the cardiac conduction system. In conscious dogs, falipamil decreases the maximal atrial driving frequency, which is a key factor in reducing the sinus rate. wikipedia.org It also increases the body's action potential, leading to less pronounced bradycardic effects. wikipedia.org

Studies in anesthetized dogs, where falipamil was directly administered into the atrio-ventricular (AV) node artery, showed a dose-dependent prolongation of the atrio-ventricular conduction time (AVCT). nih.gov However, this effect was less pronounced compared to other agents like verapamil (B1683045), acetylcholine, and carbachol. nih.gov His bundle electrocardiograms revealed that any induced AV block occurred between the atrium and the His bundle (A-H block). nih.gov Interestingly, falipamil was found to suppress the prolongation of AVCT induced by carbachol, suggesting a muscarinic cholinergic receptor blocking effect that becomes relevant when vagal activity is present. nih.gov

Assessment of Myocardial Oxygen Demand and Supply in Animal Ischemia Models

A key therapeutic goal in managing myocardial ischemia is to reduce the heart's oxygen consumption. u-szeged.hu By lowering the heart rate, falipamil effectively decreases myocardial oxygen demand. nih.govresearchgate.net This reduction in heart rate prolongs the diastolic period, which in turn increases the time available for myocardial perfusion, thereby enhancing oxygen supply. researchgate.net In animal models of coronary artery disease, this dual action of reducing oxygen demand and improving supply contributes to its anti-anginal and anti-ischemic efficacy. researchgate.net

Investigation of Anti-Ischemic Effects in Animal Models of Reperfusion Injury

Myocardial ischemia-reperfusion injury is a significant concern following the restoration of blood flow to an ischemic area of the heart. nih.gov Preclinical studies in anesthetized dogs subjected to coronary occlusion followed by reperfusion have demonstrated the beneficial effects of falipamil. nih.gov In these models, falipamil significantly improved the recovery of subendocardial contractile function. nih.gov This protective effect is partly attributed to the reduction in myocardial oxygen requirements resulting from its bradycardic action. nih.gov These findings suggest that specific bradycardic agents like falipamil hold potential for treating certain types of myocardial ischemia. nih.gov

Hemodynamic Profiles in Preclinical Animal Studies (Excluding Human Parameters)

In anesthetized dogs undergoing coronary occlusion and reperfusion, falipamil produced a significant reduction in both heart rate (by 24%) and the heart rate-systolic pressure product (by 27%) without causing other major hemodynamic changes. nih.gov Notably, collateral blood flow to the ischemic area was not significantly different between the falipamil-treated group and the control group. nih.gov When administered directly into the AV node artery in open-chest, anesthetized dogs, falipamil did not alter the sinus rate or arterial blood pressure. nih.gov

| Animal Model | Parameter | Effect of this compound | Citation |

|---|---|---|---|

| Anesthetized Dogs (Coronary Occlusion/Reperfusion) | Heart Rate | 24% reduction | nih.gov |

| Anesthetized Dogs (Coronary Occlusion/Reperfusion) | Heart Rate-Systolic Pressure Product | 27% reduction | nih.gov |

| Anesthetized Dogs (Coronary Occlusion/Reperfusion) | Collateral Blood Flow to Ischemic Area | No significant change | nih.gov |

| Anesthetized Dogs (Direct AV Node Artery Injection) | Sinus Rate | No change | nih.gov |

| Anesthetized Dogs (Direct AV Node Artery Injection) | Arterial Blood Pressure | No change | nih.gov |

Analysis of Refractory Period Modulation in Animal Hearts

Falipamil has been shown to positively affect the heart's refractory period. wikipedia.org Specifically, it prolongs the atrial refractory period. wikipedia.org In one study, the atrial effective refractory period was reported to increase by about 10%. researchgate.net This modulation of the refractory period is a key aspect of its antiarrhythmic properties.

Analytical and Bioanalytical Methodologies for Falipamil Hydrochloride

Spectroscopic Techniques for Characterization and Quantification (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of pharmaceutical compounds. This method is based on the principle that the drug molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance.

For the analysis of compounds similar to falipamil (B1672040) hydrochloride, UV spectrophotometric methods have been developed and validated. ijrpb.comijprajournal.comijpras.com These methods are often favored for their simplicity, cost-effectiveness, and rapid analysis times. ijprajournal.comijper.org The selection of an appropriate solvent is critical, with the ideal solvent providing good solubility and stability for the drug. ijpras.com For instance, in the analysis of metformin (B114582) hydrochloride, water was selected as the solvent, and the maximum absorbance (λmax) was determined to be 234 nm. ijper.org The method demonstrated linearity over a specific concentration range, indicating its suitability for quantitative analysis. ijper.org

The validation of a UV spectrophotometric method typically involves assessing parameters such as linearity, accuracy, precision, and recovery, in accordance with ICH guidelines. ijrpb.com Recovery studies are performed to ensure that the method can accurately quantify the analyte in the presence of excipients in a formulation. ijrpb.comijprajournal.com

Chromatographic Methods for Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the separation, identification, and quantification of falipamil hydrochloride and its metabolites in various matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. nih.gov For compounds similar to this compound, such as verapamil (B1683045) hydrochloride, reversed-phase HPLC methods with UV detection are common. nih.govsielc.com These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The detection wavelength is selected based on the UV absorbance maximum of the analyte. researchgate.net

A study on verapamil hydrochloride employed a reversed-phase HPLC method with both UV and fluorimetric detectors, demonstrating the versatility of the technique. nih.gov The method was rapid, with an analysis time of less than 6 minutes, and showed good linearity over a defined concentration range. nih.gov The limit of detection (LOD) was found to be 10 ng/ml with the UV detector and 750 pg/ml with the fluorimetric detector, highlighting the high sensitivity achievable. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological matrices. researchgate.netpensoft.net This technique is particularly valuable for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be quantified in plasma, urine, or tissue samples. nih.govscielo.br

An LC-MS/MS method for verapamil hydrochloride was developed for analysis in Caco-2 cell monolayers. pensoft.net This method used a Discovery C18 column with a gradient elution and an electrospray ionization (ESI) source in the mass spectrometer. pensoft.net The method demonstrated excellent linearity and recovery. pensoft.net

For the analysis of highly polar pesticides, which can present similar analytical challenges to some pharmaceutical compounds, LC-MS/MS methods have been developed to avoid derivatization and allow for the simultaneous analysis of multiple compounds. lcms.cz These methods often employ isotopically labeled internal standards to correct for matrix effects. lcms.cz

The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions for separation and the mass spectrometric parameters for sensitive and specific detection of the parent drug and its metabolites. scielo.brmdpi.com

| Parameter | HPLC (Verapamil HCl) nih.gov | LC-MS/MS (Verapamil HCl) pensoft.net | LC-MS/MS (Lobetyolin) scielo.br |

|---|---|---|---|

| Column | Reversed-phase | Discovery C18, 50 × 2.1 mm, 5 μm | Thermo ODS C18, 50mm × 2.1mm, 5µm |

| Mobile Phase | Not specified | Gradient: Acetonitrile/Water/Formic Acid | Isocratic: 0.1% aqueous formic acid/Methanol (50:50, v/v) |

| Flow Rate | Not specified | 0.4 mL/min | 0.4 mL/min |

| Detection | UV and Fluorimetric | ESI-MS/MS | Positive ESI-MS/MS |

| Linear Range | 0.025-50 µg/ml (UV), 0.0008-20 µg/ml (Fluor) | 1 – 100 ng/mL | 1.0-500 ng/mL |

| LOD | 10 ng/ml (UV), 750 pg/ml (Fluor) | Not specified | Not specified |

Electrochemical Techniques for Determination

Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Various modified electrodes have been developed to enhance the sensitivity and selectivity of electrochemical sensors. For instance, a molybdenum sulfide (B99878) (MoS2)-modified electrode was used for the determination of hydroxyurea (B1673989) in plasma. nih.gov The modification of electrode surfaces with materials like polyaniline and silver nanoparticles has also been shown to improve the detection of sulfur-containing compounds. rsc.org

The choice of the electrochemical technique, such as differential pulse voltammetry (DPV) or square-wave anodic stripping voltammetry (SWASV), can influence the sensitivity and linear range of the method. rsc.orgmdpi.com For example, SWASV was successfully applied for the determination of lead in water samples using a cork-modified carbon paste electrode. mdpi.com

While specific electrochemical methods for this compound are not detailed in the provided search results, the principles of using modified electrodes and techniques like DPV or SWASV could be applied to develop a sensitive and selective method for its quantification. rsc.orgnih.gov The development would involve selecting a suitable electrode material and optimizing the electrochemical parameters to achieve the desired performance characteristics.

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like this compound. ncfinternational.it It offers advantages such as short analysis times, high selectivity, and low consumption of samples and reagents. ncfinternational.ittubitak.gov.tr

In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary. ncfinternational.it The key parameters that influence the separation include the pH and composition of the buffer, the applied voltage, and the properties of the capillary surface. ncfinternational.ittubitak.gov.tr

Capillary Zone Electrophoresis (CZE) is a common mode of CE used for the analysis of small molecules. tubitak.gov.tr A CZE method was developed for the simultaneous determination of paracetamol and phenylephrine (B352888) hydrochloride, demonstrating the capability of the technique to separate multiple components in a mixture. tubitak.gov.tr The method was validated for linearity, accuracy, and precision. tubitak.gov.tr

While no specific CE methods for this compound were found, the successful application of CE to other hydrochloride salts suggests its potential for the analysis of falipamil. tubitak.gov.tr A CZE method for this compound would involve optimizing the separation conditions to achieve good resolution and peak shape, followed by validation of the method's performance.

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

Effective sample preparation is a critical step in the analysis of this compound from complex matrices such as biological fluids (plasma, urine) and pharmaceutical formulations. nih.gov The goal of sample preparation is to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis. nih.govchromatographyonline.com

Commonly used extraction techniques include:

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples, often using an organic solvent like acetonitrile. pensoft.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. nih.govnih.gov It utilizes a solid sorbent to selectively retain the analyte while interfering substances are washed away. The choice of sorbent (e.g., C18, mixed-mode ion exchangers) depends on the physicochemical properties of the analyte. nih.gov

Microwave-Assisted Extraction (MWE) and Ultrasound-Assisted Extraction (UAE): These are modern "green" extraction techniques that can enhance extraction efficiency and reduce solvent consumption. mdpi.com

The choice of extraction method depends on the nature of the analyte, the matrix, and the analytical technique being used. For example, a study on the extraction of phytochemicals from medicinal plants found that fine grinding of the plant material and the use of MWE resulted in higher yields of the target compounds. mdpi.com For the analysis of enalapril (B1671234) and enalaprilat (B1671235) in pediatric samples, solid-phase extraction was chosen for its superior purification performance compared to protein precipitation or liquid-liquid extraction. nih.gov

| Technique | Principle | Common Applications | Reference |

|---|---|---|---|

| Protein Precipitation (PPT) | Removal of proteins by adding a precipitating agent (e.g., acetonitrile). | Analysis of drugs in plasma. | pensoft.net |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. | Extraction of drugs from biological fluids. | nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | Sample cleanup and concentration for pharmaceutical and biological analysis. | nih.govnih.gov |

| Microwave-Assisted Extraction (MWE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Extraction of active compounds from plant materials. | mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation, enhancing extraction. | Extraction of active compounds from plant materials. | mdpi.com |

Validation Criteria for Quantitative Analytical Procedures in Research

The validation of an analytical method is essential to ensure that the results obtained are reliable, accurate, and reproducible. ikev.orgunodc.org Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation. nih.govnpra.gov.my The key validation parameters for quantitative analytical procedures include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. npra.gov.my This is typically evaluated by a linear regression analysis of the calibration curve. pensoft.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. npra.gov.my

Accuracy: The closeness of the test results obtained by the method to the true value. ikev.org It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated. ijprajournal.comnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. ikev.org

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. ikev.org

Reproducibility: Expresses the precision between laboratories. unodc.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unodc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ikev.org

| Parameter | Description | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte. | unodc.org |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99 | pensoft.netrasayanjournal.co.in |

| Accuracy | Closeness to the true value. | Recovery within 80-120% (assay) or 95-105% (specific methods). | ikev.orgnih.gov |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. | ikev.orgnih.gov |

| LOD | Lowest detectable amount. | Signal-to-noise ratio of 3:1. | unodc.org |

| LOQ | Lowest quantifiable amount. | Signal-to-noise ratio of 10:1. | researchgate.net |

| Robustness | Resistance to small changes in method parameters. | RSD ≤ 2% after minor variations. | ikev.org |

Computational and Structural Biology Insights into Falipamil Hydrochloride

Molecular Docking and Simulation Studies of Falipamil (B1672040) Hydrochloride Binding to Calcium Channels

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its macromolecular target. For Falipamil and other phenylalkylamines, these studies have been crucial in understanding their interaction with voltage-gated calcium channels at an atomic level.

Research using Monte Carlo energy minimizations and other simulation methods has been employed to dock phenylalkylamines into the pore of calcium channels. nih.govnih.gov These studies suggest that phenylalkylamines, like verapamil (B1683045), bind within the inner pore of the channel. nih.gov Experimental structures from X-ray crystallography and cryo-electron microscopy (cryo-EM) serve as the basis for these computational analyses. nih.gov

Computational models suggest that the binding mode can differ depending on the specific channel and its state. For instance, in some models, the ammonium (B1175870) group of the PAA is positioned close to a calcium ion in the selectivity filter region, while in others, it is shifted away. nih.gov Unbiased docking simulations have successfully reproduced experimentally observed binding modes, but also revealed the influence of other molecules like lipids and detergents in cryo-EM structures. nih.gov When these molecules are computationally removed, simulations can show direct interactions between the electronegative atoms of the drug and the calcium ion within the channel's binding site. nih.gov Such computational approaches help to explain complex structure-activity relationships. nih.gov

| Computational Method | Key Finding | Channel Model | Reference |

|---|---|---|---|

| Monte Carlo Energy Minimizations | Predicted that a water molecule, not a Ca2+ ion, occupies Site 3 in a crystal structure, affecting ligand binding position. | Engineered Calcium Channel (CavAb) | nih.gov |

| Unbiased Docking | Reproduced known binding modes and showed direct interaction of the verapamil nitrile group with the Ca2+ ion when detergents were removed. | Cryo-EM structure of Cav1.1 | nih.gov |

| Monte Carlo Simulation | Demonstrated the formation of a ternary complex where verapamil's dimethoxyphenyl groups interact with two Ca2+ ions coordinated by the channel's acidic residues. | Synthetic Channel Peptide (SCP) model of L-type channel | nih.gov |

Structure-Activity Relationship (SAR) Modeling for Falipamil Hydrochloride and its Analogues

Structure-Activity Relationship (SAR) modeling is a core concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. collaborativedrug.com For phenylalkylamines, SAR studies help identify the key molecular features required for high-affinity binding to calcium channels.

The principle of SAR is that similar compounds often exhibit similar physical and biological properties. collaborativedrug.com By systematically modifying parts of a molecule like Falipamil or its analogues, researchers can determine which functional groups are critical for its function. For instance, studies on the L-type calcium channel have identified specific amino acid residues in transmembrane segments, such as IVS6, that are critical for the high-affinity interaction with phenylalkylamines like devapamil. embopress.org

Computational SAR models can be built from experimental data to predict the activity of novel compounds before they are synthesized. collaborativedrug.comnih.gov These models can range from simple qualitative rules to complex 3D-QSAR (Quantitative Structure-Activity Relationship) models that provide quantitative predictions of potency. nih.gov For phenylalkylamines, SAR analysis helps explain how changes to the aromatic rings, the length and substitution of the alkyl chain, and the nature of the basic nitrogen atom impact the compound's ability to block calcium channels.

| Structural Feature/Modification | Impact on Activity | Context/Example | Reference |

|---|---|---|---|

| Amino Acids in IVS6 Segment | Identified as critical for high-affinity block by devapamil. | L-type calcium channel (α1C subunit) | embopress.org |

| Phenyl Ring | Presence of the phenyl ring is generally required for potent activity. | SAR studies on quinolinium analogues showed replacing the phenyl ring with a cyclohexyl or removing it led to reduced or no activity. | nih.gov |

| Nitrile Group | This electronegative group can interact directly with the calcium ion in the channel pore. | Computational models of verapamil binding in calcium channels. | nih.govnih.gov |

| Isopropyl Group | Aids in occluding the channel gate by interacting with hydrophobic residues. | Docking of verapamil into a synthetic channel peptide (SCP) showed interaction with a ring of four Isoleucine (Ile) residues. | nih.gov |

Theoretical Prediction of this compound's Pharmacological Profile

Computational tools can predict the pharmacological and pharmacokinetic profiles of a drug candidate in the early stages of development, a process known as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. nih.gov These predictive models use a compound's chemical structure to estimate a wide range of properties, from bioactivity at various receptors to potential toxicity. nih.govresearchgate.net

Software programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict its likely biological activities, potential mechanisms of action, and even side effects. researchgate.net Other tools, such as pkCSM, use graph-based signatures to predict pharmacokinetic properties like blood-brain barrier (BBB) permeability, clearance rates, and potential for hepatotoxicity. jopcr.com These predictions are based on rules derived from large databases of existing experimental data. nih.govresearchgate.net For a compound like this compound, these methods can theoretically forecast its activity not only as a calcium channel blocker but also its potential interactions with other targets, its likely distribution in the body, and its metabolic fate, guiding further experimental investigation. nih.gov

| Predicted Parameter | Type of Prediction | Example Software/Method | Reference |

|---|---|---|---|

| Biological Activity Spectrum | Predicts pharmacological effects, mechanisms of action, and side effects. | PASS (Prediction of Activity Spectra for Substances) | researchgate.net |

| Drug-Likeness | Evaluates properties like molecular weight, logP, and hydrogen bond donors/acceptors (Lipinski's Rule of Five). | OSIRIS DataWarrior, Molinspiration | nih.govresearchgate.net |

| Pharmacokinetics (ADMET) | Predicts properties such as CNS permeability (logBB), clearance, and oral toxicity (LD50). | pkCSM, admetSAR | nih.govjopcr.com |

| Bioactivity Score | Estimates the probability of a compound acting as a potential drug candidate against various human receptors. | Molinspiration | nih.gov |

Computational Analysis of Phenylalkylamine Interactions within Calcium Channels

The broader class of phenylalkylamines (PAAs) has been subject to extensive computational analysis to understand their shared mechanism of action as calcium channel blockers. nih.govnih.gov These studies often use homology modeling to create 3D structures of calcium channels when experimental structures are unavailable, and then use docking simulations to explore how PAAs bind. nih.gov

Computational analyses have revealed that PAAs bind to a common receptor site within the pore of L-type calcium channels, but their interactions can vary with T-type channels. nih.gov For example, models show that PAAs have a high affinity for specific domains in T-type channels, suggesting they could be developed as selective blockers for this channel subtype. nih.gov A key interaction highlighted by these studies is the role of the P-loop, a critical region for ion selectivity, in drug binding. nih.gov In L-type channels, PAAs are thought to interact with a calcium ion bound to glutamate (B1630785) residues in domains III and IV. nih.gov In contrast, T-type channels possess different amino acids in this region, altering the binding interaction. nih.gov These computational insights are vital for designing new phenylalkylamine analogues with enhanced selectivity for different calcium channel subtypes.

| Interaction Detail | Channel Type | Computational Finding | Reference |

|---|---|---|---|

| Binding to Central Cavity | L-Type (e.g., CavAb model) | Phenylalkylamines like Br-Verapamil bind in the central cavity pocket, blocking the ion-conducting pathway. | jopcr.com |

| Interaction with Ca2+ Ion | L-Type | The nitrile nitrogen of the PAA interacts with a Ca2+ ion bound to glutamate residues in domains III and IV. | nih.gov |

| Domain Selectivity | T-Type vs. L-Type | PAAs show high affinity for domains I and IV of T-type channels, but low affinity for domains III and IV of L-type channels. | nih.gov |

| Influence of Lipids/Detergents | General (from cryo-EM) | Computational analysis shows that lipid and detergent molecules present in experimental structures can interact strongly with the bound drug, highlighting the importance of the membrane environment. | nih.govdntb.gov.uamdpi.com |

Applications in Chemical Biology and Drug Discovery Research

Falipamil (B1672040) Hydrochloride as a Research Tool for Protein Interaction Studies

Falipamil has been identified as an effective tool for the investigation of protein interactions. As a molecule that binds to the receptor site of a protein, it can block the protein's activity, allowing researchers to study the consequences of this inhibition. This makes it a useful ligand for probing the structure and function of its target proteins. Its interaction with proteins can be compared to other compounds, such as the interaction between Verapamil (B1683045) Hydrochloride and Magnesium Sulphate, which has been shown to increase the protein binding affinity of verapamil japsonline.com.

Use in Antibody Production Methodologies

The compound has also been noted for its use in antibody production. While specific methodologies are proprietary, the generation of monoclonal antibodies is a complex process involving the immunization of an animal to produce B-cells, which are then fused with myeloma cells to create hybridoma clones cusabio.com. These clones are screened and amplified to produce large quantities of specific antibodies cusabio.comnih.gov. Falipamil's role in this area suggests its utility in either the selection, purification, or production phases of creating these critical research and therapeutic reagents.

Utility in the Discovery of Novel L-type Voltage-Gated Calcium Channel Blockers

As a known L-type voltage-gated calcium channel (L-VGCC) blocker, falipamil serves as a valuable scaffold and reference compound in the search for new drugs targeting these channels wikipedia.orgmedchemexpress.com. The development of novel therapeutics often involves the synthesis of analogues of existing compounds. For instance, research has been conducted on the synthesis of aza-analogues of falipamil, creating new polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones researchgate.netresearchgate.netsciforum.net. These efforts highlight how the known structure and activity of falipamil provide a foundation for discovering new chemical entities with potentially improved or different pharmacological profiles researchgate.net. The discovery of novel L-VGCC blockers is an active area of research, with methods like pharmacophore-based computational modeling being used to screen large compound libraries for new candidates with therapeutic potential against inflammation and angiogenesis nih.gov.

Exploration of Falipamil Hydrochloride Analogues for Anti-Inflammatory Properties in Preclinical Contexts

There is a growing body of evidence that L-type calcium channel blockers possess anti-inflammatory properties. For example, blockers like amlodipine (B1666008) and verapamil have been shown to suppress the expression of plasminogen receptors on macrophages, thereby reducing inflammation nih.gov. Other CCBs, such as diltiazem (B1670644) and felodipine, have also demonstrated anti-inflammatory effects in preclinical models by modulating cytokine production and signaling pathways in immune cells ahajournals.orgmdpi.comahajournals.org. This established link between L-type calcium channel blockade and anti-inflammatory action provides a strong rationale for exploring analogues of falipamil for similar properties. The synthesis of novel analogues, such as the aza-analogues of falipamil, opens the door to screening these new chemical entities in preclinical inflammation models researchgate.netresearchgate.net. Studies on other novel compounds, like charged derivatives of calcium channel inhibitors, have shown efficacy in reducing neurogenic inflammation, further supporting the potential for this class of molecules nih.gov.

Potential in Modulating Angiogenesis in Experimental Models

This compound's potential to modulate angiogenesis—the formation of new blood vessels—is suggested by two key aspects of its pharmacological profile: its function as a bradycardic agent and as an L-type calcium channel blocker.

Firstly, studies have shown that pharmacologically induced bradycardia (slowing of the heart rate) can stimulate angiogenesis and improve coronary reserve in post-infarction models nih.govahajournals.org. This effect is linked to the upregulation of key growth factors like Vascular Endothelial Growth Factor (VEGF) ahajournals.org. As a bradycardic agent, falipamil could potentially trigger similar pro-angiogenic pathways in ischemic tissues ahajournals.orgcapes.gov.br.

Secondly, research into novel L-type calcium channel blockers has demonstrated their ability to prevent pathological angiogenesis nih.gov. In experimental models such as laser-induced choroidal neovascularization and suture-induced inflammatory corneal neovascularization, newly discovered CCBs effectively reduced the formation of new blood vessels nih.gov. This suggests that targeting L-type calcium channels can be a viable anti-angiogenic strategy.

The dual nature of these findings indicates that falipamil and its analogues could be investigated as modulators of angiogenesis, potentially promoting vessel growth in conditions like myocardial infarction or inhibiting it in diseases characterized by excessive or abnormal vessel formation nih.govfrontiersin.org.

Table 1: Experimental Models for Studying Angiogenesis

| Experimental Model | Description | Application in Research |

|---|---|---|

| Laser-Induced Choroidal Neovascularization (CNV) | A laser is used to create breaks in Bruch's membrane in the eye, inducing the growth of new blood vessels from the choroid into the retina. | Used to test the efficacy of anti-angiogenic compounds, such as novel L-type calcium channel blockers, in a model relevant to age-related macular degeneration. nih.gov |

| Suture-Induced Inflammatory Corneal Neovascularization | Sutures are placed in the cornea to induce an inflammatory response that leads to the growth of new blood vessels into the normally avascular cornea. | A model to study the interplay between inflammation and angiogenesis and to evaluate compounds that may inhibit both processes. nih.gov |

| Rat Coronary Artery Ligation | The left coronary artery is surgically ligated to induce a myocardial infarction (heart attack). | Used to study cardiac remodeling and the effect of therapies, such as pharmacologically induced bradycardia, on angiogenesis and heart function post-infarction. nih.govahajournals.org |

Contributions to Understanding Cardiac Electrophysiology Beyond Direct Therapeutic Applications

This compound serves as an important research tool for advancing the fundamental understanding of cardiac electrophysiology mdpi.commdpi.com. Its electrophysiologic properties have been characterized in human studies, revealing effects that are distinct from other calcium channel blockers like verapamil nih.gov.

Research has shown that falipamil significantly prolongs the spontaneous cardiac cycle length and shortens atrioventricular conduction time by decreasing the AH interval, an effect likely due to anticholinergic properties nih.gov. Furthermore, it significantly prolongs the refractoriness of the right atrium and ventricle nih.gov. These specific actions classify it with Class IA antiarrhythmic agents and provide researchers with a unique pharmacological probe to dissect the complex mechanisms of cardiac conduction and arrhythmogenesis nih.gov. By studying how falipamil alters cardiac action potentials—specifically by reducing the diastolic depolarization rate and prolonging the action potential duration—scientists can gain deeper insights into the function of cardiac ion channels and the pathophysiology of arrhythmias medchemexpress.comfrontiersin.org.

Table 2: Electrophysiological Effects of Intravenous this compound in Humans

| Parameter | Change Observed | Level of Significance (P-value) |

|---|---|---|

| Spontaneous Cycle Length | Prolonged (+79 ± 59 ms) | < 0.001 |

| Atrioventricular Conduction (AH interval) | Shortened (-17 ± 14 ms) | < 0.001 |

| Anterograde Wenckebach Point | Occurred at a higher rate (+10 ± 7 beats/min) | < 0.06 |

| Right Atrium Refractoriness | Significantly prolonged | Not specified |

| Right Ventricle Refractoriness | Significantly prolonged | Not specified |

Data from Lévy et al., 1987 nih.gov

Future Directions in Falipamil Hydrochloride Research

Elucidation of Undiscovered Molecular Targets and Off-Target Interactions

Future research will focus on identifying novel molecular targets and fully characterizing the off-target effects of falipamil (B1672040) hydrochloride to build a comprehensive pharmacological profile.

While falipamil is recognized as a calcium channel blocker, its complete interaction profile within the complex biological system is not fully understood. wikipedia.orgmedchemexpress.com For instance, some studies have noted a predominant direct vagolytic (anticholinergic) effect, which influences its action on the heart's electrical activity. targetmol.commedkoo.com This suggests interactions beyond its primary target. The anticholinergic properties of a compound can stem from its ability to block muscarinic receptors, which are involved in numerous physiological processes. nih.govnih.gov A lack of selectivity was a noted concern during its development, including observed anticholinergic effects. unifi.it

Further investigation is needed to determine if falipamil interacts with other ion channels. Research comparing falipamil to other specific bradycardic agents like alinidine (B1665700) suggests a mechanism of action different from that of verapamil (B1683045), hinting at a more complex pharmacological profile. nih.govoup.com Some bradycardic agents are known to inhibit the "funny" current (If) in the sinoatrial node, and while falipamil has been studied in this context, its precise interactions with the underlying HCN channels, compared to more selective If inhibitors like ivabradine, require deeper exploration. oup.comresearchgate.netresearchgate.net

Computational methods, such as in silico target prediction and molecular docking, could accelerate the discovery of new targets. acs.orgpatsnap.com These approaches can screen the structure of falipamil against databases of known protein structures to predict potential binding interactions that can then be validated experimentally. acs.org

Table 1: Known and Potential Molecular Targets of Falipamil Hydrochloride

| Target Class | Specific Target/Receptor | Known/Potential Interaction | Implication | Reference |

|---|---|---|---|---|

| Primary Target | L-type Calcium Channels | Known Antagonist | Bradycardic and anti-ischemic effects | wikipedia.orgmedchemexpress.comnih.gov |

| Off-Target/Secondary | Muscarinic Receptors | Potential Antagonist | Contributes to vagolytic effects | targetmol.commedkoo.comnih.gov |

| Potential Target | HCN Channels (If Current) | Potential Modulator | May contribute to bradycardic effect, but mechanism differs from selective If inhibitors | oup.comresearchgate.net |

| Potential Target | Other Ion Channels | Undetermined | Could explain aspects of its electrophysiological profile distinct from verapamil | nih.govoup.com |

Development of Advanced Synthetic Routes for High-Purity Research Compounds

A significant area of future research involves the creation of more efficient and versatile methods for synthesizing this compound and its derivatives. The development of advanced synthetic routes is crucial for producing high-purity compounds needed for detailed pharmacological studies and for generating novel analogues. nih.gov

Recent advancements in organic synthesis have led to powerful "one-pot" and multicomponent reaction (MCR) strategies. These methods combine several reaction steps into a single procedure, which improves efficiency, reduces waste, and allows for the rapid creation of a diverse range of molecules. researchgate.netresearchgate.net

One such approach describes the one-pot synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones through a cascade process involving an Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder cycloaddition. nih.govnih.gov This methodology has been successfully applied to create aza-analogues of falipamil, where a nitrogen atom replaces a carbon in the core isoindolinone ring structure. nih.govresearchgate.netsemanticscholar.org These advanced routes provide a sustainable and robust alternative to older, stepwise strategies, which often require harsher conditions and more time. nih.govresearchgate.net

Table 2: Comparison of Synthetic Strategies for Falipamil and Analogues

| Synthetic Strategy | Key Features | Application | Advantages | Reference |

|---|---|---|---|---|

| Stepwise Synthesis | Traditional multi-step approach. | Synthesis of falipamil and related analogues. | Well-established, allows for isolation of intermediates. | nih.gov |

| One-Pot Cascade Process | Ugi-3CR, aza-Diels-Alder, N-acylation, aromatization, SN2. | Synthesis of novel aza-analogues of falipamil. | High atom economy, reduced reaction time, molecular diversity, sustainable. | nih.govresearchgate.netnih.gov |

| Complementary Approaches | Focus on diverse N-aminoalkylated isoindolinones. | Synthesis of falipamil and 5-HT1A receptor ligand analogues. | Access to a wide range of constitutional isomers for structure-activity relationship studies. | thieme-connect.com |

Integrated Omics Approaches to Decipher Mechanistic Nuances in Preclinical Systems

To gain a deeper, system-level understanding of this compound's effects, future research will likely incorporate integrated "omics" approaches. These technologies, including proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts), offer an unbiased way to see how a drug affects the entire molecular landscape of a cell or tissue. nih.govfrontiersin.org

While specific multi-omics studies on falipamil have not been extensively published, this approach holds immense potential. For instance, proteomics could be used to identify all the proteins in cardiac cells that physically interact with falipamil, potentially revealing unexpected targets. pnas.org A proteomics study on patients taking calcium channel blockers identified changes in the levels of several salivary proteins, demonstrating how these drugs can have wide-ranging and sometimes unexpected biological effects. nih.gov Similarly, metabolomics could map the metabolic pathways that are altered by falipamil treatment in preclinical models of cardiac ischemia. ahajournals.org

Integrating these different layers of omics data can provide a comprehensive picture of a drug's mechanism of action. nih.govmdpi.com For cardiovascular diseases, network medicine approaches that combine multi-omics data are being used to identify key drivers of disease and discover novel therapeutic targets. nih.govfrontiersin.org Applying such a strategy to falipamil could elucidate the complex interplay between its on-target and off-target effects, explain the nuances of its electrophysiological actions, and potentially identify new therapeutic applications. ahajournals.org

Design of Novel Chemical Probes Based on the this compound Scaffold

The chemical structure of falipamil serves as a valuable starting point, or "scaffold," for designing new molecules. These novel chemical probes can be used to explore biological processes and to conduct structure-activity relationship (SAR) studies. nih.govthieme-connect.com SAR studies are essential for understanding which parts of a molecule are responsible for its biological effects, guiding the design of more potent and selective drugs. acs.org

Researchers have already begun to create analogues of falipamil to explore new therapeutic possibilities. A notable example is the synthesis of "aza-analogues," where a nitrogen atom is substituted into the core ring system. nih.govresearchgate.net By attaching different chemical groups to this new scaffold, such as a piperazine (B1678402) linker—a structure commonly found in medicinally active compounds—scientists can create a library of new molecules to test. nih.govscience.gov

The synthesis of these diverse analogues, facilitated by modern one-pot reaction methods, allows for the systematic exploration of how small structural changes affect the compound's interaction with biological targets. nih.govresearchgate.net For example, creating analogues could help to separate the desired calcium channel blocking activity from the less desirable anticholinergic effects, leading to a more selective drug. unifi.it These newly designed probes could also be used to investigate other potential targets, such as the 5-HT1A receptor, for which related isoindolinone structures have shown affinity. thieme-connect.com

Contribution to Fundamental Understanding of Cardiovascular Electrophysiology in Model Organisms

Studies involving falipamil in various model organisms have significantly contributed to the fundamental knowledge of cardiovascular electrophysiology. Future research will continue to build on this foundation, using falipamil as a tool to probe the complex mechanisms of cardiac function.

Experiments in conscious dogs have provided detailed insights into how falipamil affects heart rate and electrical conduction. wikipedia.orgphysiology.org For example, it was shown to decrease the ventricular rate and prolong the atrial refractory period. wikipedia.org Interestingly, its effect on sinus heart rate in dogs could vary depending on the physiological state of the animal. wikipedia.org In studies with isolated sheep Purkinje fibers, falipamil was observed to reduce the pacemaker "funny" current (If), although through a different mechanism than other bradycardic agents, highlighting its unique properties. oup.com

In humans, falipamil prolongs intra-atrial and intraventricular conduction while paradoxically enhancing sinoatrial and atrioventricular (AV) node conduction. oup.comresearchgate.net It also significantly prolongs the refractory periods of the atrial and ventricular myocardium. oup.com These distinct effects, which differ from its parent compound verapamil, make falipamil a useful pharmacological tool for dissecting the roles of different ion channels and autonomic inputs in controlling heart rhythm.

Table 3: Summary of Electrophysiological Effects of Falipamil in Model Organisms

| Parameter | Model Organism | Observed Effect | Reference |

|---|---|---|---|

| Spontaneous Cycle Length | Human Patients | Significantly Prolonged | oup.comresearchgate.net |

| Atrioventricular Conduction (AH interval) | Human Patients | Significantly Shortened (likely due to anticholinergic effect) | oup.com |

| Atrial Refractory Period | Human Patients & Dogs | Prolonged | wikipedia.orgoup.com |

| Ventricular Refractory Period | Human Patients | Prolonged | oup.com |

| Ventricular Rate | Conscious Dogs | Decreased | wikipedia.org |

| Pacemaker Current (If) | Sheep Purkinje Fibers | Reduced amplitude (use-dependent block) | oup.com |

| Sinus Rate | Guinea Pig Sinus Node | Reduced spontaneous discharge rate | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Falipamil hydrochloride, and how should purity be validated?

- Methodological Guidance : Synthesis typically follows established procedures for isoindrone derivatives, involving condensation reactions and subsequent hydrochloride salt formation. Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Detailed synthetic steps must include reagent stoichiometry, reaction conditions (e.g., temperature, solvent system), and purification methods (e.g., recrystallization) to ensure reproducibility .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s structural and physicochemical properties?

- Methodological Guidance : Utilize a combination of - and -NMR to confirm the proton and carbon environments of the isoindrone core. Fourier-Transform Infrared Spectroscopy (FT-IR) can validate functional groups (e.g., tertiary amine, aromatic rings). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) assess crystallinity and polymorphism, critical for bioavailability studies .

Q. How should researchers design in vitro assays to evaluate Falipamil’s antiarrhythmic activity?

- Methodological Guidance : Use isolated cardiomyocytes or cardiac tissue preparations to measure action potential duration (APD) and calcium transient modulation. Include positive controls (e.g., verapamil) and negative controls (e.g., vehicle-only treatments). Dose-response curves (0.1–10 µM range) should quantify IC values for L-type calcium channel inhibition. Ensure assays comply with NIH guidelines for preclinical reporting, including detailed descriptions of cell sources, incubation conditions, and statistical methods .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species be systematically resolved?

- Methodological Guidance : Perform comparative interspecies metabolism studies using liver microsomes or hepatocytes to identify cytochrome P450 (CYP) isoform-specific clearance pathways. Validate findings with in vivo pharmacokinetic studies in rodent and non-rodent models, correlating plasma concentration-time profiles with physiologically based pharmacokinetic (PBPK) modeling. Address discrepancies by adjusting for species-specific protein binding or tissue distribution variances .

Q. What experimental strategies optimize Falipamil’s selectivity in complex biological systems to minimize off-target cardiovascular effects?

- Methodological Guidance : Employ computational docking studies to refine the compound’s interaction with L-type calcium channels versus off-target receptors (e.g., β-adrenergic receptors). Validate selectivity using radioligand binding assays and patch-clamp electrophysiology. Structural analogs with modified substituents (e.g., halogenation at position C-7) can enhance target affinity while reducing cross-reactivity .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate Falipamil’s mechanism of action in ischemic heart disease models?

- Methodological Guidance : Combine RNA-seq data from treated cardiomyocytes with pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated pathways (e.g., calcium signaling, apoptosis). Validate proteomic changes via Western blot or targeted mass spectrometry for key markers (e.g., SERCA2a, calmodulin). Use network pharmacology models to map compound-target interactions and predict downstream effects on cardiac remodeling .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent responses in Falipamil’s preclinical studies?